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Compound of Interest

Compound Name: PI3K/mTOR Inhibitor-2
CAS No.: 1848242-58-9
Cat. No.: B608691
Get Quote
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Executive Summary

YYC24258 (CAS: 1848242-58-9), widely cataloged as Pi3BKImTOR Inhibitor-2, is a high-
potency, synthetic small molecule designed for the dual inhibition of the phosphoinositide 3-
kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways.[1][2][3][4][5][6]
This guide provides a comprehensive technical analysis of its physicochemical properties,
mechanism of action (MOA), and validated experimental protocols for its application in
oncology and metabolic research.

Chemical Identity & Physicochemical Properties[1]
[4][7]1[8][9]

YYC24258 is a sulfonamide derivative characterized by a fused heterocyclic core. Its structural
design facilitates high-affinity binding to the ATP-binding pockets of both PI3K isoforms and the
MTOR kinase complex.

Core Chemical Data
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Property Specification

Compound Name YYC24258 (Pi3K/mTOR Inhibitor-2)

CAS Number 1848242-58-9

Molecular Formula C20H13CIF2N404S

Molecular Weight 478.86 g/mol

Appearance White to off-white solid powder

Purity > 98% (HPLC)

Solubility Soluble in DMSO (= 10 mM); Insoluble in water

-20°C (Desiccated); Stable for >2 years in
Storage
powder form

Structural Characteristics

The molecule features a 2,4-difluorobenzenesulfonamide moiety linked to a methoxy-
substituted pyridine and a chloro-oxo-pyrido[1,2-a]pyrimidine core. This scaffold is critical for its
dual-specificity, allowing it to span the binding sites of both lipid (PI3K) and protein (NTOR)
kinases.

SMILES String: FC1=CC(F)=C(S(=0)
(NC2=CC(C(C=C3)=CN4C3=NC=C(Cl)C4=0)=CN=C20C)=0)C=C1

Biological Mechanism of Action (MOA)

YYC24258 functions as an ATP-competitive inhibitor. Unlike rapalogs (e.g., rapamycin) that
primarily target mMTORCL1 via allosteric binding, YYC24258 inhibits the catalytic activity of both
MTORC1/mTORC2 and the Class | PI3K isoforms (q, {3, 9, y).

Kinase Selectivity Profile (ICs0)[8]

e PI3Ky: 1.0 nM (Highest Potency)

e PI3Ka: 3.4 nM[5]
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« MTOR: 4.7 nM[5]
« PI3K3: 16 nM

e PI3KB: 34 nM[5]

Signaling Pathway Inhibition

The compound blocks the phosphorylation of PIP2 to PIP3, preventing the recruitment of Akt
(Protein Kinase B) to the plasma membrane. Simultaneously, it directly inhibits mTOR, blocking
downstream effectors S6K1 (ribosomal protein S6 kinase) and 4E-BP1, thereby arresting
protein synthesis and cell cycle progression (G1 phase arrest).

Pathway Visualization

The following diagram illustrates the dual intervention points of YYC24258 within the
PI3K/Akt/mTOR cascade.
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Figure 1: Mechanism of Action. YYC24258 simultaneously targets PISK and mTOR complexes,
collapsing the survival signaling axis.

Experimental Protocols
Reconstitution & Stock Preparation

Objective: Prepare a stable 10 mM stock solution. Solvent: Dimethyl Sulfoxide (DMSO).

e Calculate Mass: For 1 mg of YYC24258 (MW: 478.86), add 208.8 pL of DMSO to achieve 10
mM.

o Formula:

» Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5
minutes.

o Storage: Aliquot into light-protective tubes (e.g., amber tubes) to avoid freeze-thaw cycles.
Store at -80°C (stable for 6 months) or -20°C (1 month).

In Vitro Cell Viability Assay (Standard Protocol)

Objective: Determine ICso in cancer cell lines (e.g., HCT116, MCF-7).

Workflow Visualization:

e e h 2. Incubation b LTS 4. Exposure 5. Readout
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Click to download full resolution via product page

Figure 2: Standard cytotoxicity workflow for small molecule inhibitors.
Detailed Steps:

o Seeding: Plate cells (3,000-5,000 cells/well) in 100 pL complete media. Incubate for 24h to
allow attachment.
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o Compound Preparation:

o Prepare a 20 mM intermediate dilution in PBS or media (ensure DMSO < 0.5% final).

o Perform 1:3 serial dilutions to generate an 8-point dose-response curve.
e Treatment: Add 100 pL of 2x compound solution to wells. Include DMSO-only vehicle control.
 Incubation: Incubate for 72 hours at 37°C, 5% CO..

o Detection: Add detection reagent (e.g., 20 uL MTT or CellTiter-Glo). Read absorbance (570
nm) or luminescence.

e Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate
ICso.

Western Blot Validation Markers

To confirm target engagement, assay for the phosphorylation status of the following
downstream biomarkers:

e p-Akt (Ser473): Indicator of mTORCZ2/PI3K inhibition.
e p-S6 Ribosomal Protein (Ser235/236): Indicator of mTORCL1 inhibition.

e p-4E-BP1 (Thr37/46): Indicator of translational arrest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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